molecular formula C8H7NO4S B13218590 Methyl 2-mercapto-4-nitrobenzoate

Methyl 2-mercapto-4-nitrobenzoate

Cat. No.: B13218590
M. Wt: 213.21 g/mol
InChI Key: UOTNHZSZCHXGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-mercapto-4-nitrobenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a mercapto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-mercapto-4-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the nitration of methyl benzoate followed by thiolation. The nitration step introduces the nitro group, while the thiolation step adds the mercapto group. These reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-mercapto-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products:

    Oxidation: Methyl 2-sulfonic acid-4-nitrobenzoate.

    Reduction: Methyl 2-mercapto-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-mercapto-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-mercapto-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The mercapto group can form disulfide bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    2-Mercaptobenzoic acid: Lacks the nitro group, affecting its biological activity and chemical reactivity.

    4-Nitrobenzoic acid: Lacks both the methyl ester and mercapto groups, limiting its applications compared to methyl 2-mercapto-4-nitrobenzoate.

Uniqueness: this compound’s combination of nitro and mercapto groups makes it uniquely versatile in both chemical synthesis and biological applications. Its ability to undergo a wide range of reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 4-nitro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3

InChI Key

UOTNHZSZCHXGSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.